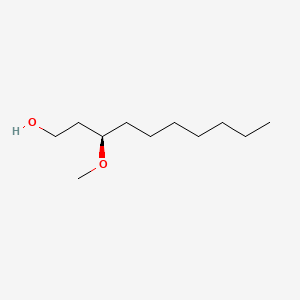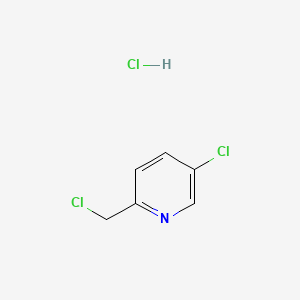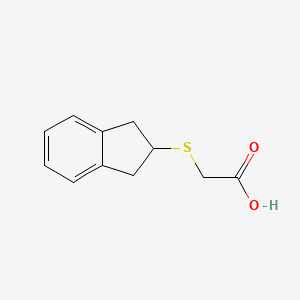
(1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-2-yl)methanol is a chemical compound with the molecular formula C10H13BrN2O3S It is known for its unique structure, which includes a bromopyridine moiety and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-2-yl)methanol typically involves multiple steps, starting with the bromination of pyridine to form 5-bromopyridine. This intermediate is then subjected to sulfonylation to introduce the sulfonyl group. The final step involves the reaction of the sulfonylated bromopyridine with pyrrolidine and subsequent reduction to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods emphasize efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to streamline the process.
化学反応の分析
Types of Reactions
(1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学的研究の応用
(1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of (1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The sulfonyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- (1-(5-Chloropyridin-3-ylsulfonyl)pyrrolidin-2-yl)methanol
- (1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-2-yl)methanol
- (1-(5-Iodopyridin-3-ylsulfonyl)pyrrolidin-2-yl)methanol
Uniqueness
(1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-2-yl)methanol is unique due to the presence of the bromine atom, which can participate in specific interactions not possible with other halogens. This uniqueness can influence the compound’s reactivity and binding properties, making it a valuable tool in various research applications.
特性
IUPAC Name |
[1-(5-bromopyridin-3-yl)sulfonylpyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3S/c11-8-4-10(6-12-5-8)17(15,16)13-3-1-2-9(13)7-14/h4-6,9,14H,1-3,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQQKCLAAFHMSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC(=CN=C2)Br)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one](/img/structure/B595602.png)


![4,4'-(1,2-Ethenediyl)bis[N,N-diphenylbenzenamine]](/img/structure/B595609.png)

![Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B595611.png)








